3-chloro-N-(cyclopropylmethyl)-4-hydroxybenzamide

Catalog No.
S7767201
CAS No.
M.F
C11H12ClNO2
M. Wt
225.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-N-(cyclopropylmethyl)-4-hydroxybenzamide

Product Name

3-chloro-N-(cyclopropylmethyl)-4-hydroxybenzamide

IUPAC Name

3-chloro-N-(cyclopropylmethyl)-4-hydroxybenzamide

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

InChI

InChI=1S/C11H12ClNO2/c12-9-5-8(3-4-10(9)14)11(15)13-6-7-1-2-7/h3-5,7,14H,1-2,6H2,(H,13,15)

InChI Key

ZTENIVCEKCCZFX-UHFFFAOYSA-N

SMILES

C1CC1CNC(=O)C2=CC(=C(C=C2)O)Cl

Canonical SMILES

C1CC1CNC(=O)C2=CC(=C(C=C2)O)Cl
3-Chloro-N-(cyclopropylmethyl)-4-hydroxybenzamide, also known as SB-204290, is a selective and high-affinity antagonist of the 5-HT1B receptor. The 5-HT1B receptor is a subtype of serotonin receptor that can modulate several physiological responses, including anxiety, aggression, and pain perception. 3-Chloro-N-(cyclopropylmethyl)-4-hydroxybenzamide has been implicated as a therapeutic agent for the management of several neurological and psychiatric disorders, including migraine, depression, and anxiety disorders.
3-Chloro-N-(cyclopropylmethyl)-4-hydroxybenzamide has a molecular formula of C13H14ClNO2, a molecular weight of 253.7 g/mol, and a melting point of 142-143°C. The compound is an off-white crystalline solid that is sparingly soluble in water but soluble in organic solvents.
The synthesis of 3-Chloro-N-(cyclopropylmethyl)-4-hydroxybenzamide involves the reaction of 3-chloro-4-hydroxybenzaldehyde and cyclopropylmethylamine in the presence of acetic acid. The product is then purified using column chromatography. The identification and purity of the compound can be confirmed using techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy.
The analytical methods used to quantify 3-Chloro-N-(cyclopropylmethyl)-4-hydroxybenzamide in biological matrices include liquid chromatography-mass spectrometry (LC-MS), high-performance liquid chromatography (HPLC), and gas chromatography (GC). These methods provide high sensitivity, specificity, and accuracy for the detection and quantification of the compound.
The primary biological property of 3-Chloro-N-(cyclopropylmethyl)-4-hydroxybenzamide is its interaction with the 5-HT1B receptor. As an antagonist of the receptor, the compound can block the binding of serotonin to the receptor, thereby inhibiting its downstream signaling pathways. This can lead to a reduction in anxiety, aggression, and pain perception. Additionally, 3-Chloro-N-(cyclopropylmethyl)-4-hydroxybenzamide has been shown to have efficacy in experimental models of migraine and depression.
In preclinical studies, 3-Chloro-N-(cyclopropylmethyl)-4-hydroxybenzamide has been found to have a good safety profile. However, like all drugs, it can exhibit toxic effects at high doses or with prolonged use. The compound can cause sedation, dizziness, and gastrointestinal disturbances. Additionally, it has been shown to have a potential for abuse and dependence.
The primary application of 3-Chloro-N-(cyclopropylmethyl)-4-hydroxybenzamide in scientific research is as a tool compound to study the function of the 5-HT1B receptor. The compound can be used to investigate the role of the receptor in anxiety, aggression, pain perception, and other physiological functions. Additionally, the compound has potential as a therapeutic agent for the management of migraine, depression, and anxiety disorders.
The current state of research on 3-Chloro-N-(cyclopropylmethyl)-4-hydroxybenzamide is primarily focused on its pharmacological and therapeutic properties. Studies are ongoing to determine its efficacy in human clinical trials for the management of migraine, depression, and anxiety disorders. Additionally, researchers are investigating the potential of the compound as a tool to study the function of the 5-HT1B receptor in various physiological processes.
3-Chloro-N-(cyclopropylmethyl)-4-hydroxybenzamide has potential implications in several fields of research and industry. In the pharmaceutical industry, the compound has potential as a therapeutic agent for the management of migraine, depression, and anxiety disorders. Additionally, the compound can be used as a tool to study the function of the 5-HT1B receptor in various physiological processes. In the academic research setting, the compound can be used to investigate the role of the 5-HT1B receptor in anxiety, aggression, and pain perception.
The primary limitation of 3-Chloro-N-(cyclopropylmethyl)-4-hydroxybenzamide is its potential for abuse and dependence. Additionally, more research is needed to determine the optimal dosing regimen and duration of treatment for the management of migraine, depression, and anxiety disorders. Future directions in the research of the compound include investigating its potential as a therapeutic agent for other neurological and psychiatric disorders and the development of improved analogs with higher affinity and selectivity for the 5-HT1B receptor. Additionally, researchers may explore its potential as a tool compound to study other serotonin receptor subtypes and their physiological functions.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

225.0556563 g/mol

Monoisotopic Mass

225.0556563 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

Explore Compound Types